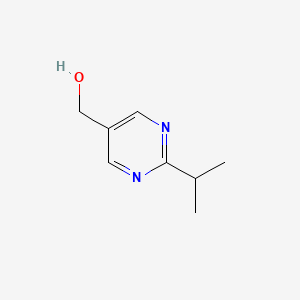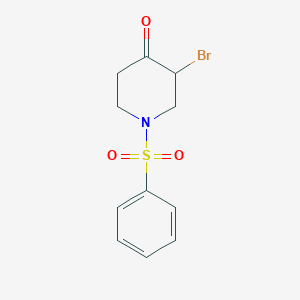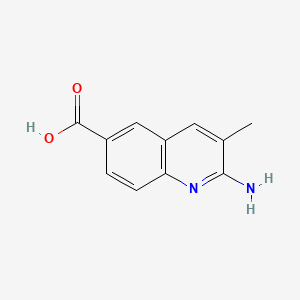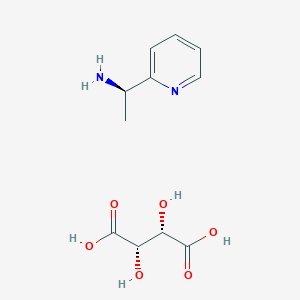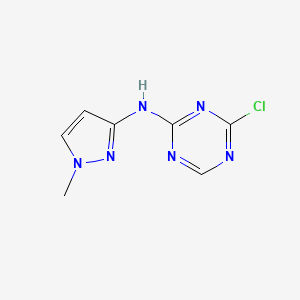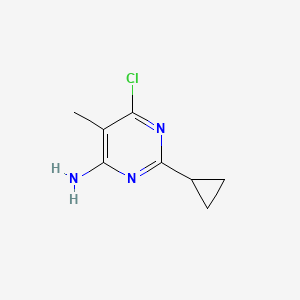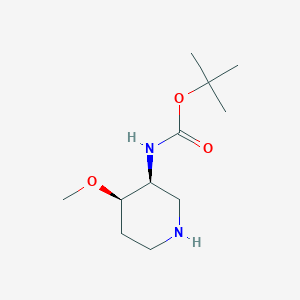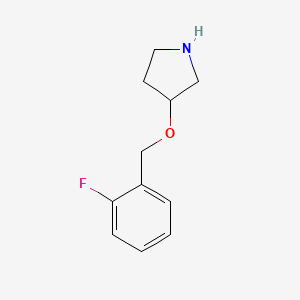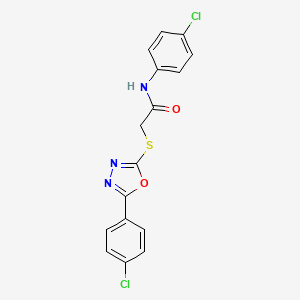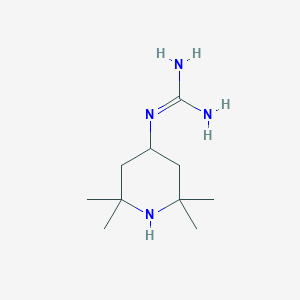
1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine is an organic compound with the molecular formula C10H22N4. It is known for its unique structure, which includes a piperidine ring substituted with four methyl groups and a guanidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a guanidine derivative. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with cyanamide under basic conditions, followed by hydrolysis to yield the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The guanidine moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The piperidine ring provides structural stability and enhances the compound’s ability to interact with various targets .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the guanidine moiety.
Guanidine: A simpler compound with a similar functional group but without the piperidine ring
Uniqueness: 1-(2,2,6,6-Tetramethylpiperidin-4-yl)guanidine is unique due to the combination of the piperidine ring and guanidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields .
Propriétés
Numéro CAS |
778647-22-6 |
|---|---|
Formule moléculaire |
C10H22N4 |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine |
InChI |
InChI=1S/C10H22N4/c1-9(2)5-7(13-8(11)12)6-10(3,4)14-9/h7,14H,5-6H2,1-4H3,(H4,11,12,13) |
Clé InChI |
AYLPVOFHYZCDCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)N=C(N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)

